3-Cyclohexyl-4-fluoro-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Medicinal and Organic Chemistry Research
The indole ring system, formed by the fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a structural motif of immense importance in the realm of biologically active compounds. mdpi.comresearchgate.neteurekaselect.comnih.gov Its presence in a multitude of natural and synthetic molecules has solidified its status as a "privileged structure" in drug discovery. eurekaselect.comingentaconnect.com
The indole scaffold is a recurring theme in nature's pharmacopeia. mdpi.com It is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. mdpi.com A vast number of alkaloids, which are naturally occurring compounds with significant physiological effects, are built upon the indole framework. mdpi.comnih.govnih.gov Notable examples include the anti-arrhythmic agent ajmaline (B190527) and the anti-tumor agent vincristine. mdpi.com Marine organisms are also a rich source of indole alkaloids with diverse biological activities. nih.govbohrium.com The structural versatility of the indole nucleus allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. mdpi.com
The therapeutic landscape of indole derivatives is remarkably broad, encompassing a wide range of diseases. mdpi.comnih.gov Researchers have extensively explored their potential as:
Anti-infective agents: Indole-based compounds have shown promise in combating various pathogens, including bacteria, fungi, and viruses. tandfonline.comtandfonline.com Some derivatives have demonstrated potent activity against HIV by inhibiting key viral enzymes. nih.gov
Anticancer agents: A significant number of indole derivatives have been investigated for their antitumor properties. mdpi.comresearchgate.net They can exert their effects through various mechanisms, such as inhibiting tubulin polymerization, a critical process in cell division. mdpi.com
Central Nervous System (CNS) agents: The indole scaffold is a key component of many compounds that act on the central nervous system. tandfonline.com This is exemplified by its presence in the neurotransmitter serotonin, which plays a crucial role in mood regulation. mdpi.com
Anti-inflammatory agents: Indole derivatives, such as indomethacin, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research continues to uncover new indole-based compounds with anti-inflammatory properties. mdpi.com
Other therapeutic areas: The versatility of the indole scaffold extends to other areas, including cardiovascular diseases, diabetes, and neurodegenerative disorders. mdpi.comtandfonline.comnih.gov
The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. ingentaconnect.com The indole nucleus is a prime example of such a scaffold. researchgate.neteurekaselect.comingentaconnect.com Its ability to interact with a diverse range of receptors and enzymes makes it an attractive starting point for the design of new drugs. ingentaconnect.comnih.gov By strategically modifying the indole core, medicinal chemists can develop new ligands with high affinity and selectivity for specific biological targets. researchgate.net
Importance of Fluorine Substitution in Indole Systems for Research
The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a powerful strategy in medicinal chemistry. nih.govtandfonline.com The unique properties of fluorine can significantly influence the physicochemical and biological characteristics of a compound. tandfonline.comchemxyne.com
The substitution of hydrogen with fluorine can lead to several beneficial changes in a molecule's properties:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength can make the molecule more resistant to metabolic degradation, leading to a longer duration of action. nih.govtandfonline.comchemxyne.com
Lipophilicity: Fluorine is more lipophilic (fat-soluble) than hydrogen. tandfonline.com Increasing the lipophilicity of a drug can enhance its ability to cross cell membranes and reach its target. chemxyne.comtandfonline.com
Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. tandfonline.comchemxyne.com This can result in increased potency. nih.gov
pKa Alteration: Fluorine's high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's absorption and distribution. tandfonline.comnih.gov
The strategic placement of fluorine atoms on the indole ring has led to the development of numerous compounds with enhanced biological activity. researchgate.net Fluorinated indoles are being investigated across various therapeutic areas, including as anticancer and antimicrobial agents. nih.govresearchgate.net The presence of fluorine can significantly improve the potency and pharmacokinetic profile of these compounds. nih.gov
Beyond pharmaceuticals, fluorinated compounds, including those with heterocyclic scaffolds like indole, play a crucial role in the agrochemical industry. nih.govnih.gov They are used in the development of herbicides, insecticides, and fungicides. nih.govnih.gov The enhanced stability and biological activity conferred by fluorine can lead to more effective and environmentally safer crop protection agents. nih.goveurekalert.org
Overview of the 3-Cyclohexyl-4-fluoro-1H-indole Scaffold
Within the broad class of fluorinated indoles, the this compound scaffold presents a unique combination of structural features. This molecule is characterized by the presence of a cyclohexyl group at the 3-position and a fluorine atom at the 4-position of the indole ring.
Identification of the 3-cyclohexyl and 4-fluoro moieties as key structural features.
The two key substituents, the 3-cyclohexyl group and the 4-fluoro atom, are pivotal in defining the molecule's chemical character and potential applications. The C3 position of the indole ring is the most common site for electrophilic substitution, making the introduction of various functional groups at this position a well-established synthetic strategy. bhu.ac.in The presence of a bulky, non-polar cyclohexyl group at this position can significantly influence the molecule's steric and lipophilic properties.
The fluorine atom at the 4-position, a less common substitution pattern compared to the 5- or 6-positions, introduces a strong electronegative element to the benzene portion of the indole ring. rsc.org This substitution can alter the electron distribution within the aromatic system, thereby modulating the reactivity and biological activity of the entire scaffold. tandfonline.comchemimpex.com
Contextualization within related cyclohexyl- and fluoro-substituted indole derivatives
The this compound scaffold can be understood within the broader context of related indole derivatives. The synthesis and properties of various 3-substituted indoles, including those with cycloalkyl groups, have been extensively explored. rsc.org For instance, the direct C-H activation of indoles with cyclohexane (B81311) has been reported to yield cyclohexyl-substituted indoles, with the position of substitution being influenced by the presence of other substituents on the indole ring. rsc.org
Similarly, the field of fluorinated indoles is vast and continues to expand. The introduction of fluorine at different positions of the indole ring has led to the discovery of compounds with a range of biological activities, including potent anti-HIV agents. nih.gov For example, 4-fluoroindole (B1304775) derivatives have been investigated for their potential as antiviral agents, with some compounds exhibiting exceptional potency. nih.gov The unique electronic properties of 4-fluoroindole also make it a valuable building block in materials science and for the development of fluorescent probes. chemimpex.comossila.com
The combination of a cyclohexyl group at the 3-position and a fluorine atom at the 4-position in a single indole scaffold represents a specific area of chemical space with the potential for novel applications, building upon the established knowledge of both cyclohexyl- and fluoro-substituted indole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-4-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN/c15-12-7-4-8-13-14(12)11(9-16-13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBINXIOACFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexyl 4 Fluoro 1h Indole and Analogous Structures
General Synthetic Routes to Fluoroindole Derivatives
The construction of the indole (B1671886) nucleus can be achieved through several classic and modern synthetic strategies. The presence of a fluorine substituent on the benzene (B151609) ring requires careful consideration of reaction conditions and precursor selection.
Fischer Indole Synthesis and its modern adaptations for fluorinated precursors
The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system. wikipedia.orgbyjus.comthermofisher.comyoutube.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of 4-fluoroindoles, a 3-fluorophenylhydrazine would be the requisite starting material.
The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs, followed by the loss of ammonia to yield the aromatic indole. byjus.com Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride, can be used to catalyze the reaction. wikipedia.org
Modern adaptations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. One notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach offers a valuable alternative for preparing the precursors required for the synthesis of complex indoles.
While a direct synthesis of 3-Cyclohexyl-4-fluoro-1H-indole using the Fischer indole synthesis is not extensively documented in publicly available literature, the general applicability of this method to substituted indoles suggests its potential. The reaction would theoretically involve the condensation of 3-fluorophenylhydrazine with cyclohexyl methyl ketone.
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
| Reactants | Arylhydrazine (e.g., 3-fluorophenylhydrazine) and a ketone or aldehyde (e.g., cyclohexyl methyl ketone). |
| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). wikipedia.org |
| Key Intermediate | Arylhydrazone which tautomerizes to an enamine. byjus.com |
| Key Step | wikipedia.orgwikipedia.org-sigmatropic rearrangement. byjus.com |
| Advantages | Well-established, versatile, and can be performed as a one-pot synthesis. thermofisher.com |
| Limitations | Can produce regioisomers with unsymmetrical ketones and may fail with certain simple aldehydes like acetaldehyde. byjus.comthermofisher.com |
Leimgruber-Batcho Indole Synthesis for fluoroindole production
The Leimgruber-Batcho indole synthesis provides a popular and high-yielding alternative to the Fischer method, particularly for indoles unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org The resulting nitroenamine is then reductively cyclized to form the indole ring. wikipedia.org
For the synthesis of 4-fluoroindoles, the starting material would be a 2-methyl-3-nitrotoluene derivative with a fluorine substituent at the desired position. A variety of reducing agents can be employed for the cyclization step, including Raney nickel, palladium on carbon, or iron in acetic acid. wikipedia.org This method is advantageous due to the commercial availability of many ortho-nitrotoluenes and the generally mild reaction conditions. wikipedia.org
A relevant example is the synthesis of 3-substituted 4-(pyridin-2-ylthio)indoles, where a modified Leimgruber-Batcho synthesis was successfully applied to a key intermediate, 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene. buu.ac.th This demonstrates the utility of this methodology for preparing complex and substituted indoles.
Sugasawa Indole Synthesis for fluorinated indoles
The Sugasawa indole synthesis is a valuable method that involves the ortho-acylation of anilines. chem-station.com The reaction typically proceeds via the reaction of an aniline with a nitrile in the presence of a Lewis acid, such as boron trichloride, to afford an o-aminoaryl ketone. researchgate.net This intermediate is then subjected to a reductive cyclization to furnish the indole. researchgate.net
For the preparation of 4-fluoroindoles, 3-fluoroaniline would be the logical starting material. The ortho-acylation with a suitable nitrile, followed by reductive cyclization, would lead to the desired fluorinated indole core. This method has been utilized in the synthesis of various substituted indoles. researchgate.net
Bischler Indole Synthesis applied to fluoroaniline precursors
The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline. drugfuture.comwikipedia.org The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole. wikipedia.org
To synthesize a 4-fluoroindole (B1304775) derivative using this method, 3-fluoroaniline would be reacted with an appropriate α-haloketone. The reaction conditions can be harsh, often requiring high temperatures. wikipedia.org However, modern modifications, such as the use of microwave irradiation, have been developed to provide milder and more efficient conditions. researchgate.netresearchgate.netmdpi.com
Buchwald-Hartwig couplings for N-substituted-2-fluoroindole derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This methodology is particularly useful for the synthesis of N-substituted indoles. A mild and efficient synthesis of N-substituted-2-fluoroindole derivatives has been achieved through a sequence involving a Buchwald-Hartwig coupling followed by a base-promoted intramolecular nucleophilic reaction. acs.org
The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction.
Table 2: Example of Reaction Conditions for Pd-catalyzed Amination beilstein-journals.org
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu (1.4) | Toluene | 100 | 90 |
| 3 | Pd₂(dba)₃ (5) | X-Phos (10) | NaOtBu (1.4) | Toluene | 100 | 5 |
| 4 | Pd₂(dba)₃ (5) | X-Phos (10) | KOtBu (1.4) | Toluene | 100 | 7 |
Adapted from a study on the amination of 2-bromo-13α-estrone 3-methyl ether with aniline. beilstein-journals.org
Base-promoted intramolecular nucleophilic reactions for fluoroindoles
Intramolecular cyclization reactions are a powerful strategy for the synthesis of heterocyclic compounds, including indoles. Base-promoted intramolecular nucleophilic substitution can be employed to form the indole ring. For instance, a mild and efficient synthesis of N-substituted-2-fluoroindole derivatives has been developed utilizing a sequential Buchwald-Hartwig coupling and a base-promoted intramolecular nucleophilic reaction with subsequent β-fluorine elimination. acs.org
Another example involves the synthesis of N-substituted indoles via the intramolecular cyclization of ketoximes. mdpi.com Furthermore, 3-aryl-4-fluoro-2-substituted-1H-indoles have been synthesized regioselectively through a cascade Sonogashira-Cacchi reaction, where the cyclization is promoted by a base such as triethylamine in a microwave-irradiated process. mdpi.com These examples highlight the utility of base-promoted intramolecular reactions in the construction of fluorinated indole scaffolds.
Hydroamination of alkynes in fluoroindole synthesis
The hydroamination of alkynes serves as a powerful, atom-economical method for forming carbon-nitrogen bonds, which is a key step in the synthesis of various nitrogen-containing heterocycles, including indoles. sciepub.comresearchgate.net This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon triple bond. researchgate.net In the context of fluoroindole synthesis, this strategy typically involves the reaction of a fluorine-substituted aniline with a suitable alkyne, catalyzed by a transition metal. sciepub.comnih.gov
Late transition metals, particularly gold and copper, are effective catalysts for this transformation. sciepub.comfrontiersin.org The general mechanism can proceed through two main pathways: 1) activation of the alkyne by coordination to the metal, followed by a nucleophilic attack from the amine, or 2) activation of the amine via oxidative addition to the metal center, followed by insertion of the alkyne into the metal-nitrogen bond. nih.gov The resulting enamine or imine intermediate can then undergo an intramolecular cyclization to form the indole ring.
Direct fluorination approaches for indole rings
Direct C-H fluorination of a pre-formed indole ring is an attractive strategy for synthesizing fluoroindoles, as it offers a more convergent synthetic route. researchgate.net These methods can be broadly categorized into electrophilic and nucleophilic fluorination.
Electrophilic fluorination involves the reaction of the electron-rich indole ring with an electrophilic fluorine source ("F+"). The indole nucleus is highly reactive towards electrophiles, particularly at the C-3 position. A variety of modern electrophilic fluorinating reagents have been developed for this purpose. brynmawr.edu
Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). acs.orgacs.orgresearchgate.net The reaction conditions and the specific reagent can influence the outcome, leading to mono- or di-fluorinated products, or even subsequent rearrangements to form other fluorinated structures like oxindoles. For instance, the reaction of indoles with NFSI can yield 3,3-difluoro-2-oxindoles directly. brynmawr.eduacs.org Similarly, Selectfluor™ has been used for the efficient difluorohydroxylation of indoles at the C-3 position. acs.org The use of ionic liquids as solvents can enhance the chemoselectivity of electrophilic fluorination with Selectfluor™. researchgate.net
| Reagent | Typical Conditions | Primary Product(s) | Reference |
|---|---|---|---|
| Selectfluor™ (F-TEDA-BF4) | Acetonitrile/Water | 3-Fluorooxindoles, 3,3-Difluoroindolin-2-ols | acs.orgorganic-chemistry.orgacs.org |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, with oxidant (e.g., TBHP) | 3,3-Difluoro-2-oxindoles | brynmawr.eduacs.org |
| Selectfluor™ (F-TEDA-BF4) | Ionic Liquid (e.g., [bmim][BF4]) | Monofluorinated indoles | researchgate.net |
Nucleophilic fluorination involves the introduction of a fluoride ion (F-) as a nucleophile. This approach typically requires the presence of a leaving group on the aromatic ring. The direct nucleophilic substitution on an indole ring is challenging due to the electron-rich nature of the heterocycle. However, strategies have been developed to overcome this, often involving pre-functionalization of the indole core. ucla.edu
One common method is a halide exchange reaction, analogous to the Finkelstein reaction, where a different halogen (e.g., bromine or iodine) at the desired position is displaced by a fluoride source, such as a metal fluoride. ucla.edu Another approach involves the decomposition of a diazonium salt in the presence of a fluoride source (Schiemann reaction), although this is more commonly applied to aniline precursors before indole ring formation. For the indole ring itself, nucleophilic substitution is more feasible if the ring is activated by strongly electron-withdrawing groups.
Pyrrole (B145914) ring construction via fluorine-containing precursors
An alternative to direct fluorination is a convergent strategy where the fluorine atom is incorporated into one of the precursors before the construction of the indole ring. researchgate.net This approach avoids exposing the often-sensitive indole nucleus to harsh fluorinating conditions and can provide better control over regioselectivity. Numerous classic indole synthesis methods can be adapted for this purpose.
For example, the Fischer indole synthesis can be performed using a fluorinated phenylhydrazine. Similarly, the Madelung, Bischler, or Larock indole syntheses can utilize fluorine-substituted anilines or other appropriately functionalized aromatic precursors. mdpi.com The synthesis of pyrrole rings, which form the core of the indole structure, can be achieved from various starting materials, and incorporating a fluorine atom onto these precursors is a viable route to fluoroindoles. wikipedia.orgorganic-chemistry.org For instance, the cycloisomerization of a fluorine-containing pyrrole precursor has been demonstrated in the synthesis of other complex fluorinated heterocycles. nih.gov
Methods for Introducing the Cyclohexyl Moiety to the Indole Core
Once the 4-fluoro-1H-indole core is synthesized, the next crucial step is the introduction of the cyclohexyl group at the C-3 position. The C-3 position of indole is the most nucleophilic and is readily susceptible to electrophilic attack, making it the primary site for functionalization. chim.it
Strategies for C-3 functionalization of indoles with cyclohexyl groups
Several robust methods exist for creating a carbon-carbon bond at the C-3 position of indoles, which can be adapted for introducing a cyclohexyl group.
Friedel-Crafts Alkylation: This is one of the most direct methods for C-3 alkylation. wikipedia.org The reaction involves treating the indole with an electrophilic source of the cyclohexyl group in the presence of a Lewis or Brønsted acid catalyst. nih.govmdpi.com Potential alkylating agents include cyclohexyl halides, cyclohexanol (activated by acid), or cyclohexene. The acid catalyst, such as AlCl₃, BF₃·OEt₂, or a strong protic acid, enhances the electrophilicity of the alkylating agent, which is then attacked by the nucleophilic C-3 position of the indole. wikipedia.orgnih.gov Care must be taken as these reactions can sometimes lead to polyalkylation or rearrangement products. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: These methods offer a highly versatile and controlled approach for C-3 functionalization. researchgate.net A common strategy involves the coupling of a 3-halo-4-fluoro-1H-indole (e.g., 3-bromo or 3-iodo derivative) with a cyclohexyl organometallic reagent. mdpi.com Palladium-catalyzed reactions are the most widely used. researchgate.netmdpi.com
Suzuki Coupling: Reaction of 3-bromo-4-fluoro-1H-indole with cyclohexylboronic acid.
Negishi Coupling: Reaction with a cyclohexyzinc halide.
Stille Coupling: Reaction with a cyclohexylstannane derivative.
Alternatively, C-H activation strategies can be employed, where the C-3 C-H bond of 4-fluoro-1H-indole is directly coupled with a cyclohexyl-containing partner under transition metal catalysis. chim.itnih.gov
Other Alkylation Methods: Other nucleophilic addition-type reactions can also be employed. For example, the reaction of indole with cyclohexanone in the presence of a reducing agent (reductive amination conditions) or an acid catalyst can lead to the formation of the C-3 cyclohexyl derivative. Acid-catalyzed reactions of indoles with unactivated alkenes like cyclohexene can also lead to the desired C-3 alkylated product. frontiersin.org
| Method | Indole Substrate | Cyclohexyl Source | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | 4-Fluoro-1H-indole | Cyclohexene, Cyclohexyl Halide | Lewis acids (AlCl₃, BF₃), Brønsted acids (H₂SO₄) | Direct, atom-economical with cyclohexene | Risk of polyalkylation, rearrangements, harsh conditions |
| Suzuki Cross-Coupling | 3-Bromo-4-fluoro-1H-indole | Cyclohexylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | High functional group tolerance, mild conditions | Requires pre-functionalization of indole and cyclohexyl group |
| Negishi Cross-Coupling | 3-Iodo-4-fluoro-1H-indole | Cyclohexylzinc chloride | Pd or Ni catalyst | High reactivity of organozinc reagent | Requires pre-functionalization, moisture sensitive reagents |
| Direct C-H Activation | 4-Fluoro-1H-indole | Cyclohexyl halide or equivalent | Pd, Rh, or Ir catalyst, directing group may be needed | Step-economical, avoids pre-functionalization | Can have challenges with regioselectivity and catalyst cost |
Condensation Reactions Involving Indoles and Cyclohexanone Derivatives
Condensation reactions provide a direct approach to linking indoles with cyclic ketones. Typically catalyzed by acid or base, this method involves the nucleophilic attack of the electron-rich indole ring, usually at the C3 position, onto the electrophilic carbonyl carbon of cyclohexanone.
The reaction proceeds through the formation of an intermediate, which then dehydrates to yield a cyclohexenyl-indole species. A subsequent reduction step is necessary to saturate the double bond and afford the final 3-cyclohexyl-1H-indole product. The presence of a fluorine atom at the C4 position of the indole ring modifies its electronic properties but generally does not impede the condensation process. The conditions for such reactions often involve heating the indole and cyclohexanone with a catalyst like p-toluenesulfonic acid or piperidine. dergipark.org.tr
Reductive Amination Routes for Cyclohexyl-Indole Conjugates
Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds, but it can also be adapted to form C-C bonds in certain contexts or to synthesize precursors. wikipedia.orgorganic-chemistry.org A more direct application for creating a cyclohexyl-indole conjugate would involve reacting an amine and a carbonyl compound in the presence of a reducing agent. wikipedia.orgyoutube.com For instance, a 3-amino-4-fluoro-1H-indole could be reacted with cyclohexanone, or conversely, a 4-fluoro-1H-indole could be reacted with an aminocyclohexane derivative under specific conditions.
The process typically occurs in a one-pot fashion where the amine and carbonyl compound form an intermediate imine or enamine, which is then reduced in situ. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the ketone starting material significantly. wikipedia.orgorganic-chemistry.org The reaction is usually performed in a slightly acidic medium to facilitate imine formation. youtube.com
| Method | Key Reagents | Intermediate | Key Advantages |
| Condensation | Indole, Cyclohexanone, Acid/Base Catalyst | Cyclohexenyl-indole | Direct C-C bond formation at C3. |
| Reductive Amination | Amine, Carbonyl, Reducing Agent (e.g., NaBH3CN) | Imine/Enamine | High efficiency, mild conditions, often one-pot. youtube.comias.ac.in |
Metal-Catalyzed Coupling Reactions for Cyclohexyl Attachment
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. researchgate.net To attach a cyclohexyl group to the C3 position of 4-fluoro-1H-indole, a pre-functionalized indole, such as 3-iodo-4-fluoro-1H-indole, could be coupled with a cyclohexyl-organometallic reagent.
Commonly employed methods include:
Suzuki Coupling: This involves the reaction of a halo-indole with cyclohexylboronic acid in the presence of a palladium catalyst and a base.
Negishi Coupling: This reaction would couple a halo-indole with a cyclohexylzinc reagent, also catalyzed by palladium or nickel complexes.
Direct C-H Functionalization: More advanced methods focus on the direct coupling of a C-H bond with a suitable partner. researchgate.net Rhodium(III) catalysis, for example, has been effectively used for C-H activation and functionalization of the indole core. nih.gov This approach avoids the need for pre-halogenating the indole, making the process more atom-economical.
These reactions are valued for their high functional group tolerance and substrate scope. mdpi.com
Novel and Advanced Synthetic Approaches for Substituted Indoles
The synthesis of the indole nucleus itself and its subsequent derivatization has been a major focus of chemical research, leading to the development of highly efficient and innovative strategies.
One-Pot Synthesis Strategies for Indole Compounds
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such strategies have been developed for indole synthesis. nih.gov
For instance, a microwave-assisted, three-component coupling reaction using a Sonogashira coupling followed by cyclization allows for the rapid assembly of polysubstituted indoles. nih.gov Another approach involves the reaction of (2-aminobenzyl) triphenylphosphonium bromide with aldehydes, which yields 2-substituted indoles in high yields under mild, one-pot conditions. acs.org These methods streamline the synthetic process, enabling the construction of complex indole libraries from simple precursors. nih.govacs.org
Catalyst-Free Conditions for Indole Derivative Synthesis
Growing emphasis on green chemistry has spurred the development of synthetic methods that operate under catalyst-free conditions. acs.org These reactions often rely on thermal energy, microwave irradiation, or the use of environmentally benign reaction media to proceed.
Examples include the synthesis of 3-substituted indoles through a multi-component reaction using polyethylene glycol (PEG) 400 as a recyclable medium and promoter. openmedicinalchemistryjournal.com Other methods utilize visible light irradiation in the absence of any solvent or catalyst to achieve high yields of indole derivatives. openmedicinalchemistryjournal.com Some protocols employ a melt of tartaric acid and dimethylurea, which serves as both the solvent and the catalyst, tolerating sensitive functional groups. thieme-connect.com These approaches are economically and environmentally advantageous over many traditional metal-catalyzed processes. openmedicinalchemistryjournal.comacs.org
Multi-Component Reactions (MCRs) for Diverse Indole Products
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly convergent and efficient tools for generating molecular diversity. nih.govchemrxiv.org The indole scaffold is frequently assembled or functionalized using MCRs.
An innovative two-step process involving an Ugi MCR followed by an acid-induced cyclization can produce a wide range of indole derivatives from simple anilines and other readily available starting materials. rsc.org Other MCRs can create complex, functionalized 3-substituted indoles by reacting an indole, an aldehyde, and an active methylene (B1212753) compound in the presence of a catalyst. openmedicinalchemistryjournal.comnih.gov The power of MCRs lies in their ability to rapidly construct complex molecular architectures in a single, atom-economical step, making them ideal for drug discovery and materials science. rsc.org
| Approach | Principle | Key Features | Representative Example |
| One-Pot Synthesis | Multiple steps in a single flask. | High efficiency, reduced waste. nih.gov | Microwave-assisted Sonogashira/Cacchi reactions. nih.gov |
| Catalyst-Free Synthesis | Avoids metal catalysts. | Environmentally benign, economical. openmedicinalchemistryjournal.com | Reaction in polyethylene glycol or under visible light. openmedicinalchemistryjournal.com |
| Multi-Component Reaction | ≥3 reactants combine in one step. | High complexity from simple inputs, atom economy. nih.govrsc.org | Ugi reaction followed by cyclization. rsc.org |
Photoredox Catalytic Radical Cascade Reactions for Indole Alkaloids
The synthesis of complex indole alkaloids has been significantly advanced by the advent of photoredox catalysis, which enables unique radical cascade reactions. acs.orgnih.gov This approach utilizes visible light to initiate single electron transfer (SET) processes, creating radical species that would be difficult to generate through conventional methods. nih.govacs.org A key strategy involves the generation of a nitrogen-centered radical from a sulfonamide N–H bond under the irradiation of blue light-emitting diodes (LEDs). acs.org This radical then triggers a cascade of bond-forming events, allowing for the rapid assembly of intricate molecular architectures. nih.govaablocks.com
This methodology has proven to be a powerful tool for the collective synthesis of monoterpene indole alkaloids. acs.orgnih.gov Researchers have successfully designed three distinct types of radical cascade reactions: intra/intramolecular, intra/intermolecular, and intra/inter/intramolecular cascades. thieme.de These have been applied to efficiently construct various core skeletons of indole alkaloids, such as the aspidosperma, tetrahydrocarbolinone, and corynanthe types. aablocks.comthieme.de
A significant advantage of this photoredox approach is its ability to reverse the conventional reactivity between two typically nucleophilic groups, like amines and enamines. acs.orgnih.gov The reactions are often scalable, with some key cascade reactions being performed on decagram scales, demonstrating their practical utility. thieme.de This method provides a green and economical pathway for forming multiple chemical bonds and assembling complex molecules in a single operation. acs.org The result is the asymmetric total synthesis of dozens of indole alkaloids, showcasing the broad applicability and efficiency of photoredox-initiated radical cascades. acs.orgthieme.de
| Parameter | Description | Source |
| Catalysis Type | Photoredox Catalysis | acs.orgnih.gov |
| Light Source | Blue Light-Emitting Diodes (LEDs) | acs.orgaablocks.com |
| Radical Source | Sulfonamide N–H bond | acs.orgnih.gov |
| Key Intermediate | Nitrogen-centered radical | acs.org |
| Reaction Types | Intra/intramolecular, intra/intermolecular, intra/inter/intramolecular cascades | thieme.de |
| Synthesized Cores | Aspidosperma, Tetrahydrocarbolinone, Corynanthe | aablocks.comthieme.de |
| Key Advantage | Reversal of conventional reactivity | acs.orgnih.gov |
Tris(pentafluorophenyl)borane-catalyzed cyanoalkylation of indoles
A notable advancement in the C3 functionalization of indoles is the formal cyanoalkylation using tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst. nih.govacs.org This method provides a direct and highly efficient route to synthesize various indole-3-acetonitrile derivatives, which are valuable synthetic intermediates. nih.gov A key innovation of this process is the use of cyanohydrins not merely as a source of hydrogen cyanide (HCN), but as the cyanoalkylating reagent itself. nih.govacs.org
The reaction is promoted by the unique Lewis acidic character of B(C6F5)3. mdpi.com Mechanistic studies have shown that the catalyst activates the cyanohydrin by coordinating to the cyano group, which facilitates its decomposition. nih.govacs.org This process is highly atom-economic, with water being the only byproduct. acs.org
The methodology has been extended to a catalytic three-component reaction involving indoles, aldehydes, and acetone cyanohydrin. nih.gov This variation avoids the need to pre-synthesize specific aldehyde-derived cyanohydrins, further streamlining the synthesis of indole-3-acetonitriles bearing α-tertiary or quaternary carbon centers. nih.govacs.org The B(C6F5)3 catalyst is known for its stability, even in the presence of water, making it a robust choice for various organic transformations. mdpi.com
| Catalyst | Reagents | Product Type | Key Features | Source |
| Tris(pentafluorophenyl)borane (B(C6F5)3) | Indoles, Cyanohydrins | Indole-3-acetonitrile derivatives | Atom-economic, Cyanohydrin as alkylating agent | nih.govacs.org |
| Tris(pentafluorophenyl)borane (B(C6F5)3) | Indoles, Aldehydes, Acetone cyanohydrin | Indole-3-acetonitrile derivatives with α-tertiary/quaternary centers | Three-component reaction, High efficiency | nih.gov |
Synthesis of spirocyclic indolo-β-lactams incorporating cyclohexyl or indole scaffolds
The synthesis of spirocyclic scaffolds, particularly those integrating the indole nucleus with a β-lactam ring, is an area of significant interest due to their potential applications. Various synthetic strategies have been developed to construct these complex, three-dimensional structures.
One established method is the [2+2] cycloaddition, often referred to as the Staudinger reaction, between ketenes and isatin-derived ketimines. rsc.org Advances in this area include the use of N-heterocyclic carbene (NHC) catalysis to achieve high stereoselectivity. rsc.org Another approach involves the reaction of bromoacetyl bromide or chloroacetyl chloride with isatin-derived ketimines to form the β-lactam ring. rsc.org
More recently, visible light photocatalysis has emerged as a sustainable method for constructing spirocyclic β-lactams from indole precursors through a dearomative hydrogen atom transfer (HAT)/cyclisation cascade. researchgate.net Additionally, sequential multi-component reactions provide an efficient pathway. For instance, an Ugi four-component reaction (Ugi-4CR) can generate versatile precursors that undergo subsequent intramolecular cyclization under basic conditions to yield spiro-β-lactam-pyrroloquinoline scaffolds. nih.gov The construction of spirocyclic indole scaffolds can also be achieved through sequential C-H activation strategies, which allow for the incorporation of functionalities like alkyne units. rsc.org These advanced methods enable the creation of diverse and complex spirocyclic indole derivatives with high efficiency and control. nih.gov
Green Chemistry Principles in Indole Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for indoles and their derivatives. tandfonline.com The goal is to develop methods that are more environmentally benign, efficient, and safer. tandfonline.comresearchgate.net
A key strategy is the use of multicomponent reactions (MCRs) , which align with several green chemistry principles. MCRs enhance atom economy (Principle 2) by incorporating most of the atoms from the starting materials into the final product. rsc.org They also contribute to waste prevention (Principle 1) by reducing the number of synthetic steps compared to traditional linear syntheses. rsc.orgpnas.org
The choice of solvents and catalysts is also critical. Research has focused on using safer solvents (Principle 5) such as water or ethanol, and developing solvent-free reaction conditions. tandfonline.comrsc.org The use of catalysis (Principle 9) over stoichiometric reagents is preferred, as it reduces waste. yale.edu This includes employing metal catalysts, nanocatalysts, or green catalysts to improve reaction efficiency. researchgate.netrsc.org
Energy efficiency (Principle 6) is addressed through methods that operate at ambient temperature and pressure, or by using energy sources like microwave irradiation, which can significantly shorten reaction times. tandfonline.comrsc.org Furthermore, the use of renewable feedstocks (Principle 7), such as formic acid in certain Ugi reactions, contributes to the sustainability of the synthesis. rsc.org These approaches collectively aim to minimize the environmental footprint of indole synthesis while maintaining high efficiency and product diversity. researchgate.net
Structure Activity Relationship Sar Studies of 3 Cyclohexyl 4 Fluoro 1h Indole and Analogues
Influence of the 4-Fluoro Substituent on Biological Activity
The introduction of a fluorine atom at the 4-position of the indole (B1671886) ring has significant electronic and metabolic implications that can modulate the biological activity of the resulting compound.
Electronic effects of fluorine on receptor binding and target interaction
The fluorine atom is the most electronegative element, and its incorporation into a molecule can induce potent electronic effects. mdpi.com Due to its small size, it generally does not cause significant steric hindrance. benthamscience.comingentaconnect.com Instead, its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can in turn enhance the bioavailability of drugs containing amine groups. nih.gov This electronic perturbation can also create or enhance electrostatic and hydrogen-bonding interactions with receptor sites, potentially increasing the drug's activity. benthamscience.comingentaconnect.com
For instance, studies on fluorinated indole derivatives have shown that the presence of a fluorine atom can significantly enhance binding affinities. Fluorinated thrombin inhibitors have demonstrated binding affinities up to five times stronger than their non-fluorinated counterparts, an effect attributed to C–F···C=O interactions that bolster protein-ligand binding. nih.gov
Modulation of metabolic stability by fluorine substitution
A common strategy in drug design is to replace a hydrogen atom with a fluorine atom at a metabolically vulnerable site. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. nih.govcambridgemedchemconsulting.com This substitution can prevent oxidative metabolism, thereby increasing the metabolic stability and bioavailability of the compound. tandfonline.com
The introduction of fluorine can also influence metabolism at adjacent or distant sites through inductive or resonance effects, as well as by inducing conformational changes. tandfonline.com For example, fluorination of a monomer nucleoside can enhance its metabolic stability against oxidation, glycosidic cleavage, and deamination reactions. nih.gov However, it is important to note that inappropriate placement of fluorine can sometimes lead to instability and the formation of reactive metabolites. acs.orgnih.gov For instance, some fluorinated compounds can undergo defluorination, which may raise safety concerns. acs.orgnih.gov
In a series of fluorinated indole derivatives, phenylsulfonamide and tetrazolylamide analogues demonstrated greater stability in human liver microsomes (HLM), although they exhibited poor permeability and oral exposure in rats. nih.gov This highlights the complex interplay between metabolic stability and other pharmacokinetic properties.
Comparative analysis of fluorine versus other halogen or electron-withdrawing groups
While fluorine is often used as a bioisosteric replacement for hydrogen, its properties are distinct from other halogens. sci-hub.seinformahealthcare.com Due to its small size, it is often better tolerated in receptor pockets than larger halogens like chlorine. mdpi.com The replacement of hydrogen with fluorine does not typically induce significant steric changes. sci-hub.seinformahealthcare.com
In some cases, the substitution of a fluorine atom with a cyano group has been shown to result in compounds with very comparable properties, suggesting bioisosterism between these two electron-withdrawing groups. chimia.chresearchgate.net For example, in a series of indole-butyl-amines, the 5-fluoro and 5-cyano analogues exhibited similar in vitro target profiles and metabolic stability. chimia.chresearchgate.net
However, the simple replacement of one halogen with another may not always yield predictable results, as the nature of the interaction with the target can differ significantly. cambridgemedchemconsulting.com For example, in a study of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen substitute on a fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
Table 1: Comparison of Physicochemical Properties of Halogens
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) |
|---|---|---|
| Fluorine | 1.47 | 3.98 |
| Chlorine | 1.75 | 3.16 |
| Bromine | 1.85 | 2.96 |
| Iodine | 1.98 | 2.66 |
Role of the 3-Cyclohexyl Moiety in Target Interaction
Impact of steric bulk and conformational rigidity on binding affinity
The cyclohexyl group is a bulky and rigid substituent that can serve as a bioisostere for other groups like the t-butyl or phenyl moieties. pharmablock.com Its three-dimensional nature can provide more contact points with a target protein compared to a flat aromatic ring, potentially leading to enhanced binding affinity. pharmablock.com The replacement of a flexible alkyl chain with a rigid cyclohexyl group reduces the entropic penalty upon binding, which can also contribute to a more favorable interaction. pharmablock.com
In the context of drug design, increasing the steric bulk of substituents can have profound effects on selectivity. informahealthcare.com For instance, in the development of taxol analogs, the substitution of a phenyl group with a cyclohexyl group at the C-3' position resulted in compounds with strong inhibitory activity for microtubule disassembly, indicating that an aromatic group is not a strict requirement for potent binding. nih.gov
Stereochemical considerations of the cyclohexyl group and its influence on activity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in drug design, as biological targets are often stereoselective. omicsonline.orgpatsnap.com The cyclohexane (B81311) ring can exist in different conformations, and the orientation of its substituents can significantly impact how the molecule interacts with a receptor. omicsonline.orgmhmedical.com
Chiral drugs can exist as enantiomers, which are mirror images that are not superimposable. These enantiomers can have different biological activities, with one being therapeutic and the other inactive or even harmful. omicsonline.orgpatsnap.com Therefore, controlling the stereochemistry of the cyclohexyl group is essential for optimizing the pharmacological properties of 3-Cyclohexyl-4-fluoro-1H-indole and its analogues. The absolute stereochemistry of chiral centers should be established early in the drug development process to ensure the validity of the analysis. omicsonline.org
For example, in the synthesis of a prostaglandin (B15479496) analogue, the substitution of a cyclopentane (B165970) ring with a cyclohexane ring led to a racemic compound with notable activity, highlighting the importance of the ring structure and its stereochemistry in receptor binding. nih.gov
Optimization of linker lengths and connecting groups to the cyclohexyl scaffold
The nature of the linker connecting a core scaffold to a substituent group, such as the cyclohexyl moiety, is a critical determinant of biological activity. While specific studies on linker optimization for this compound are not extensively documented, general principles from related heterocyclic compounds highlight the importance of linker properties. For instance, in different molecular contexts, extending a simple methylene (B1212753) linker to a longer ethylene (B1197577) chain has been shown to reduce biological activity, suggesting that a constrained distance and geometry between the core and the peripheral group are often optimal. nih.gov
In the development of inhibitors for various biological targets, heterocyclic groups like 1,2,4-triazole (B32235) are often employed as linkers. researchgate.net These linkers are not merely spacers; their heteroatoms can participate in hydrogen bonding and other polar interactions, thereby influencing the binding affinity and selectivity of the entire molecule. researchgate.net The synthesis of conjugates using such linkers allows for the strategic positioning of functional groups to achieve desired interactions with a biological target. nih.gov
Research on trans-1,3-cyclohexyl diamides, which feature a cyclohexyl ring as a central scaffold, has demonstrated that constraining the conformation of amide linkers can lead to potent and selective modulators of biological targets. nih.gov This underscores that both the length and the conformational flexibility of the linker are key parameters to be optimized in SAR studies. The goal is to orient the cyclohexyl group in a manner that maximizes favorable interactions within a receptor's binding pocket.
Pharmacophoric Analysis of this compound Derivatives
A pharmacophore model describes the essential three-dimensional arrangement of structural features necessary for a molecule's biological activity. nih.gov For this compound derivatives, key pharmacophoric elements include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions.
Identification of optimal structural elements for specific biological activities
The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring.
The 4-Fluoro Substituent: The fluorine atom at the C4-position of the indole ring is a significant feature. Its high electronegativity can influence the electronic properties of the indole ring system and its ability to participate in hydrogen bonding or other polar interactions. nih.gov In some contexts, such as certain EGFR inhibitors, fluorination has been found to enhance binding interactions. nih.gov However, in other cases, the introduction of fluorine can lead to a loss of activity, indicating that its effect is highly target-dependent. nih.gov Studies on fluoroindole derivatives have shown binding energies ranging from -7.3 kcal/mol to -10.3 kcal/mol against certain enzymes, highlighting the potential for strong interactions. researchgate.net
The 3-Cyclohexyl Group: The cyclohexyl group at the C3-position primarily serves as a bulky, hydrophobic moiety. researchgate.net Such groups are crucial for binding to hydrophobic pockets within target proteins. nih.gov SAR studies on related indole-2-carboxamides revealed that substitution on the cyclohexyl group itself, for example with a methyl group, can enhance activity against certain strains of M. tuberculosis. chemrxiv.org This suggests that the cyclohexyl group is not just a passive hydrophobic space-filler but can be further optimized.
Other Substitutions: Research on analogous indole structures has shown that introducing electron-donating groups, such as a methoxy (B1213986) group at the C5-position, can lead to potent antimycobacterial activity. researchgate.net Conversely, a bromo-substituent at the same position resulted in weaker activity. researchgate.net This demonstrates the profound impact that even small electronic and steric changes to the indole scaffold can have on biological outcomes.
Correlation of molecular shape and contact surface area with biological activity
A compelling illustration of the importance of surface characteristics comes from studies on 5-substituted indole nucleotides. A comparison was made between a 5-cyclohexyl-indole derivative and a 5-cyclohexene-indole derivative, which are very similar in size and shape. The 5-cyclohexene derivative, which possesses π-electron density in its ring, showed a 75-fold greater catalytic efficiency for enzymatic incorporation. researchgate.net This enhanced efficiency was due to a substantial increase in the rate of the chemical step (k_pol) rather than improved binding, indicating that π-electron surface area, and not just steric shape, can be a critical driving force for activity. researchgate.netnih.gov Further studies showed that a 5-phenyl-indole derivative had an even higher binding affinity, suggesting that polymerases can rely on π-electron surface area as a major contributor to polymerization efficiency. researchgate.net
Comparative SAR Studies with Related Indole and Indazole Derivatives
Comparing the SAR of indole derivatives with their bioisosteres, such as indazoles (benzopyrazoles), provides valuable information for drug design. Indazoles are structurally similar to indoles but have a nitrogen atom replacing the C2-carbon in the five-membered ring. nih.gov
Studies on synthetic cannabinoid receptor agonists have directly compared indole-3-carboxamides and indazole-3-carboxamides. These studies revealed that minor structural changes between the two scaffolds can lead to large differences in biological activity, particularly at the CB1 receptor. nih.gov For example, the indazole-based SCRA AMB-FUBINACA was found to be significantly more metabolically unstable than its indole-core counterparts, in part because the indazole core makes the molecule more reactive. mdpi.com In another example, the indazole derivative ADB-FUBINACA was found to be the most potent compound tested, with a CB1 EC₅₀ of 0.69 nM. nih.gov
In the context of antimycobacterial agents, a series of indole- and indazole-based aroylhydrazones were evaluated against Mycobacterium tuberculosis. This comparative study identified highly potent molecules within both series. researchgate.net For instance, an indole derivative (compound 3e) showed excellent activity (MIC = 0.3969 µM), which was more potent than the reference drugs. researchgate.net At the same time, certain indazole derivatives also exhibited activity comparable to the reference drug ethambutol, demonstrating that both scaffolds can serve as effective platforms for developing antimycobacterial agents. researchgate.net
The table below presents comparative activity data for selected indole and indazole derivatives against M. tuberculosis H37Rv.
| Compound ID | Scaffold | R Group | MIC (µM) researchgate.net |
| 3a | 5-Methoxyindole | Phenyl | 0.4412 |
| 3e | 5-Methoxyindole | 4-Methyl-1,2,3-thiadiazolyl | 0.3969 |
| 3g | 5-Bromoindole | Phenyl | >1.74 |
| 3h | 5-Bromoindole | 3-Pyridyl | 1.74 |
| 5l | Indazole | 3-Pyridyl | 1.32 |
| 5m | Indazole | 4-Pyridyl | 1.32 |
| Isoniazid | - | - | 0.73 |
| Ethambutol | - | - | 1.69 |
Another important bioisosteric replacement involves substituting the indole ring with an azaindole. In one study, replacing a 1H-indole with a 7-azaindole (B17877) in a series of compounds led to a significant loss of affinity for certain serotonin (B10506) receptors (5-HT₂ₐ, 5-HT₆, and 5-HT₇), while affinity for the serotonin transporter (SERT) was maintained or slightly altered. mdpi.com This highlights that even subtle changes, like the introduction of a single nitrogen atom in the six-membered ring, can drastically and selectively alter the pharmacological profile of a molecule.
Mechanistic Investigations of Biological Targets and Interactions for 3 Cyclohexyl 4 Fluoro 1h Indole Analogues
Receptor Binding and Agonist/Antagonist Activity
The unique structural features of 3-Cyclohexyl-4-fluoro-1H-indole analogues have led to their investigation as ligands for several key receptors in the central nervous system. These studies have revealed a multi-target engagement profile, with significant interactions at dopamine (B1211576), serotonin (B10506), cannabinoid, and sigma receptors.
A series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been identified as partial agonists at the dopamine D2 receptor. nih.gov These compounds exhibit the ability to modulate dopaminergic neurotransmission, a key target in the treatment of various neuropsychiatric disorders.
One notable compound from this series, trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine, has been extensively characterized. nih.govacs.org In vitro studies have confirmed its status as a potent partial agonist at the D2 receptor. acs.org This was further supported by in vivo experiments where the compound demonstrated effects consistent with presynaptic D2 receptor activation, such as the inhibition of spontaneous firing of substantia nigra dopamine neurons in rats. acs.org
Further in vivo studies in rats showed that these analogues can decrease dopamine synthesis and release. nih.gov This action at the dopamine autoreceptors suggests a potential to stabilize the dopaminergic system. The cyclohexylethyl spacer between the indole (B1671886) and piperazine (B1678402) moieties was found to be the most active in this series of compounds. nih.govacs.org Interestingly, these compounds were found to be devoid of the behavioral effects typically associated with postsynaptic D2 receptor activation, highlighting their unique profile as autoreceptor-selective agonists. nih.govacs.org
Table 1: Dopamine D2 Receptor Binding and Functional Activity of a Representative Analogue
| Compound | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine | Data not available | Potent partial agonist |
Data derived from in vitro and in vivo studies.
Analogues of this compound have also been investigated for their effects on the serotonin system. Specifically, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized and shown to possess affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.govresearchgate.netcapes.gov.br
The development of compounds that can simultaneously target both SERT and 5-HT1A receptors is a key strategy in the discovery of next-generation antidepressants. nih.govcapes.gov.br The rationale behind this dual-target approach is to combine the established efficacy of serotonin reuptake inhibition with the potential for a more rapid onset of action and an improved side-effect profile through 5-HT1A receptor modulation. nih.gov
Research in this area has led to the identification of lead compounds that exhibit promising dual activity. nih.govcapes.gov.br For instance, compounds incorporating a 1-(4-indolyl)piperazine or a 2-(1H-indol-4-yloxy)ethylamine moiety have demonstrated notable affinity for both SERT and the 5-HT1A receptor, marking them as promising candidates for further structure-activity relationship (SAR) studies. nih.govcapes.gov.br
Table 2: Dual Target Affinity of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine Derivatives
| Compound Class | Target 1 Affinity | Target 2 Affinity |
|---|---|---|
| 1-(4-indolyl)piperazine derivatives | SERT | 5-HT1A Receptor |
| 2-(1H-indol-4-yloxy)ethylamine derivatives | SERT | 5-HT1A Receptor |
Qualitative representation of dual target engagement.
In addition to their interactions with monoamine receptors, certain indole derivatives have been found to act as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the affinity and/or efficacy of the endogenous ligand.
Specifically, compounds such as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (Org 27569) have been shown to be positive allosteric modulators (PAMs) of the CB1 receptor. nih.govnih.gov These compounds have been observed to significantly increase the binding of CB1 receptor agonists. nih.gov This enhancement of agonist binding is a hallmark of positive allosteric modulation and suggests that these indole derivatives can potentiate the effects of endogenous cannabinoids. nih.gov
The allosteric nature of these compounds was further confirmed in kinetic studies, where they were shown to decrease the dissociation rate of a radiolabeled CB1 agonist. nih.gov This indicates that they stabilize the conformation of the receptor that has a higher affinity for the agonist. nih.gov While these compounds enhance agonist binding, they have paradoxically been shown to act as insurmountable antagonists of receptor function in functional assays. nih.gov
Table 3: Allosteric Modulation of CB1 Receptor by Indole Derivatives
| Compound | Effect on Agonist Binding | Functional Outcome |
|---|---|---|
| Org 27569 | Increased affinity | Insurmountable antagonist |
Illustrative example of a CB1 allosteric modulator.
The sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, represent another important target class for indole-based compounds. nih.govsigmaaldrich.com The sigma-2 receptor, in particular, has garnered interest due to its potential role in various pathological conditions, including cancer and neurological disorders. nih.govmdpi.com
A series of novel indole-based analogues have been synthesized and evaluated for their affinity at sigma receptors. nih.gov These studies have successfully identified compounds with high, nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 subtype. nih.gov One such compound, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, displayed a high affinity for the sigma-2 receptor with a selectivity of 395-fold over the sigma-1 receptor. nih.gov
The development of selective sigma-2 receptor ligands is crucial for elucidating the precise physiological functions of this receptor and for exploring its therapeutic potential. sigmaaldrich.com The high affinity and selectivity of these indole-based compounds make them valuable tools for such investigations. nih.gov
Table 4: Sigma-2 Receptor Affinity of a Representative Indole Analogue
| Compound | Sigma-2 Ki (nM) | Sigma-1/Sigma-2 Selectivity |
|---|---|---|
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3.66 | 395 |
Data from in vitro radioligand binding assays.
Enzyme Inhibition Studies
Beyond receptor interactions, this compound analogues have also been investigated for their ability to inhibit specific enzymes, thereby modulating key cellular processes.
The enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.govnih.gov Dysregulation of EZH2 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov
Structure-activity relationship studies have been conducted on a series of small molecule inhibitors of EZH2 and its close homologue EZH1, some of which feature an indole or indazole ring. nih.gov These studies have revealed that the nature of the substituent at a particular position can significantly impact the potency and selectivity of these inhibitors. nih.gov
For instance, in a series of related compounds, replacing a cyclopentyl group with a cyclopentylmethyl group resulted in a more than 15-fold loss in potency. nih.gov Interestingly, structural modifications at this position were found to have a greater effect on EZH1 inhibition compared to EZH2 inhibition. nih.gov The discovery of potent and selective inhibitors of EZH2, such as EI1, which contains an indole-like scaffold, has provided strong validation for EZH2 as a therapeutic target in cancer. nih.gov These inhibitors have been shown to induce a genome-wide loss of H3K27 methylation, leading to the activation of PRC2 target genes and subsequent anti-proliferative effects in cancer cells. nih.gov
Table 5: EZH2 and EZH1 Inhibition by a Representative Indole-Containing Compound
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | EZH2/EZH1 Selectivity |
|---|---|---|---|
| EI1 | 15 ± 2 | Data not available | Selective for EZH2 |
Data from in vitro enzyme inhibition assays.
Inhibition of viral enzymes (e.g., HIV-1 fusion glycoprotein (B1211001) gp41)
A significant area of research for indole-based compounds has been their development as inhibitors of HIV-1 entry. acs.orgresearchgate.net The viral envelope glycoprotein gp41 is a critical component in the fusion of the virus with host cells, making it an attractive target for antiviral drugs. acs.orgnih.gov This process involves a series of conformational changes in gp41, leading to the formation of a six-helix bundle (6-HB) that brings the viral and cellular membranes together. acs.org
Analogues of this compound have been designed as small molecule fusion inhibitors that target a conserved hydrophobic pocket on the gp41 N-heptad repeat (NHR) coiled-coil. acs.orgnih.gov By binding to this pocket, these compounds disrupt the formation of the 6-HB, thereby preventing viral entry. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. scienceopen.com These studies have elucidated the importance of the compound's shape, contact surface area, and molecular properties for effective binding and inhibition. scienceopen.com
Docking studies have provided a common binding mode for these indole inhibitors, showing that their flexibility allows them to conform to the contours of the hydrophobic pocket. acs.orgnih.gov The most potent compounds have been shown to mimic the hydrophobic contacts of peptide-based inhibitors. acs.orgnih.gov A strong correlation has been observed between the experimental binding affinities of these compounds for the gp41 hydrophobic pocket and their ability to inhibit cell-cell fusion and viral replication, with some compounds exhibiting sub-micromolar activity. acs.orgnih.govscienceopen.com For instance, the most active inhibitor, compound 6j, demonstrated a binding affinity (Kᵢ) of 0.6 µM and an EC₅₀ of 0.2 µM in both cell-cell fusion and viral replication assays. scienceopen.com This confirms the hydrophobic pocket as a valid target for these low molecular weight fusion inhibitors. acs.orgnih.gov
| Compound | Binding Affinity (Kᵢ, µM) | Cell-Cell Fusion Inhibition (EC₅₀, µM) | Viral Replication Inhibition (EC₅₀, µM) |
| 6j | 0.6 | 0.2 | 0.2 |
Other enzyme targets (e.g., HLGP, HIV-1, renin)
Beyond gp41, indole derivatives have been investigated for their inhibitory activity against other enzymes. While specific studies on this compound's effect on human gastric lipase (B570770) (HLGP) and renin are not extensively detailed in the provided context, the broader class of indole compounds has shown diverse enzyme inhibitory potential. For instance, research has focused on other aspects of the HIV-1 lifecycle, such as the inhibition of reverse transcriptase by nucleoside analogues that can indirectly be related to the development of various antiviral compounds. nih.gov The ability of the indole scaffold to be chemically modified allows for the exploration of a wide range of enzyme targets.
AMPK activation
AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, playing a key role in regulating metabolism. nih.govmedchemexpress.com Its activation stimulates catabolic pathways that produce ATP while inhibiting anabolic processes that consume ATP, thereby restoring energy balance. nih.gov Certain small molecules can act as AMPK activators, making it a therapeutic target for metabolic diseases like type 2 diabetes. semanticscholar.org
Some compounds activate AMPK through indirect mechanisms, such as by inhibiting mitochondrial function, which leads to an increase in the cellular AMP:ATP ratio. nih.gov Other compounds are pro-drugs that are metabolized into AMP analogues, directly activating AMPK. nih.gov While direct evidence for this compound analogues as AMPK activators is not specified in the provided results, the diverse biological activities of indole derivatives suggest that exploring their effects on metabolic pathways regulated by AMPK could be a fruitful area of future research.
Anti-infective Research Mechanisms
Anti-mycobacterial activity and proposed modes of action (e.g., cell wall synthesis inhibition, replication, transcription, translation)
The unique and complex cell wall of mycobacteria presents a significant challenge for antimicrobial drugs. nih.gov However, it also offers a prime target for new therapeutic agents. nih.gov Indole-based compounds have shown promise as anti-tubercular agents, with some exhibiting potent inhibitory activities against various mycobacterial species. nih.gov
Several mechanisms of action have been proposed for the anti-mycobacterial effects of indole derivatives. A primary mode of action is the inhibition of cell wall synthesis . nih.gov This can be achieved by targeting enzymes essential for the production of mycolic acids, a major component of the mycobacterial cell wall. nih.gov Inhibition of these pathways weakens the cell wall, leading to cell death. nih.gov Furthermore, treatment with cell wall synthesis inhibitors has been shown to cause a significant increase in intrabacterial ATP concentrations, a phenomenon linked to drug-mediated cell death. nih.gov
Other proposed mechanisms include the disruption of replication, transcription, and translation , essential processes for bacterial survival. nih.gov The ability of indole scaffolds to interact with a variety of biological macromolecules makes them suitable candidates for targeting these fundamental cellular functions.
Antiviral activities against RNA and DNA viruses (e.g., Coxsackie B4 virus, HCV, YFV, BVDV, HIV-1, RSV)
The antiviral potential of indole analogues extends beyond HIV-1. Research has demonstrated their activity against a range of both RNA and DNA viruses. For example, certain nucleoside analogues containing a fluoro-substituent have been evaluated for their in vitro antiviral activities against hepatitis B virus (HBV) and hepatitis C virus (HCV). nih.gov Some of these compounds showed moderate anti-HBV activity and weak inhibition of HCV. nih.gov
Derivatives of 7-azaindole (B17877), a related heterocyclic structure, have been explored as broad-spectrum antiviral agents. frontiersin.org SAR studies on these compounds revealed that specific substitutions are crucial for their activity against Respiratory Syncytial Virus (RSV). frontiersin.org For instance, a 4-fluorophenyl derivative showed an attractive profile with antiviral activity in the low micromolar range and no cytotoxicity. frontiersin.org
Furthermore, research has been conducted on the antiviral activity of various compounds against Coxsackie B4 virus. researchgate.netfrontiersin.org While specific data on this compound is not provided, the general class of indole derivatives and other heterocyclic compounds are being actively investigated for their potential to inhibit the replication of such viruses. researchgate.netfrontiersin.org
Anticancer Research Mechanisms
The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various targets involved in cancer cell growth and survival. nih.gov Several indole-based drugs have received FDA approval for clinical use. nih.gov
The anticancer mechanisms of indole derivatives are diverse and target-based. One of the key mechanisms is the inhibition of tubulin polymerization . nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov SAR studies have shown that substitutions on the indole ring can significantly impact the potency of these compounds as tubulin inhibitors. nih.gov
Another important anticancer mechanism is the induction of apoptosis . nih.gov Indole derivatives can trigger programmed cell death through various pathways. For example, some compounds have been shown to enhance anticancer activity through substitutions at the 3-position of the indole ring. nih.gov
Furthermore, indole-based compounds have been developed as kinase inhibitors . nih.gov Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By targeting specific kinases, these inhibitors can block the signals that promote cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) kinase inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. mdpi.com Its aberrant activation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for anticancer drug development. mdpi.com Several indole-based compounds have been investigated as EGFR inhibitors.
Research into novel indole derivatives has identified compounds with potent inhibitory activity against EGFR. For instance, a series of novel indole derivatives structurally similar to osimertinib, a known EGFR inhibitor, were synthesized and evaluated for their enzymatic activity. While none of the synthesized compounds surpassed the inhibitory effect of osimertinib, one particular compound, designated as compound 16 , demonstrated significant efficacy with a half-maximal inhibitory concentration (IC50) of 1.026 µM against EGFR. edgccjournal.org This compound also exhibited potent activity against SRC kinase, another important target in cancer therapy, with an IC50 of 0.002 µM, highlighting its potential as a dual inhibitor. edgccjournal.org
Some indole-based tyrphostin derivatives have also shown promise as kinase inhibitors, with docking studies suggesting potential activity against both EGFR and VEGFR-2. nih.gov The development of such compounds with dual inhibitory action is a strategic approach in cancer therapy to overcome resistance mechanisms. edgccjournal.org
Table 1: EGFR Kinase Inhibition by Selected Indole Analogues
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 16 | EGFR | 1.026 | edgccjournal.org |
| Compound 16 | SRC Kinase | 0.002 | edgccjournal.org |
| Compound 5d | EGFRWT | 0.085 | nih.gov |
| Compound 5f | EGFRWT | 0.068 | nih.gov |
| Compound 5g | EGFRWT | 0.072 | nih.gov |
Apoptosis induction pathways
Apoptosis, or programmed cell death, is a vital physiological process for removing damaged or unwanted cells. nih.gov Many anticancer agents exert their effects by triggering apoptosis in cancer cells. researchgate.net Analogues of this compound have been shown to induce apoptosis through various molecular pathways.
One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical in determining a cell's fate. nih.gov Studies on a novel indole-core-based derivative with the chemical formula C18H10N2F6O demonstrated its ability to induce apoptosis in acute myeloid leukemia (AML) cells. ircmj.comircmj.com Treatment with this compound led to a downregulation of Bcl-2 gene and protein expression and an upregulation of Bax expression, thereby shifting the balance towards apoptosis. nih.govircmj.comircmj.com
The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of apoptosis induction by indole analogues. nih.gov For instance, treatment of prostate cancer cells with the dual EGFR/SRC inhibitor, compound 16 , resulted in a significant increase in the levels of caspase-3 (8-fold) and caspase-8 (6-fold). edgccjournal.org Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase. edgccjournal.org The study also observed a 5.7-fold increase in Bax levels and a 2.3-fold decrease in Bcl-2 levels, further confirming the pro-apoptotic activity of this compound. edgccjournal.org
Similarly, other indole derivatives, such as compounds 5f and 5g , have been shown to be potent activators of caspase-3 in pancreatic cancer cells, with their activity levels exceeding that of the reference compound staurosporine. nih.gov These compounds also increased the levels of caspase-8 and Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The investigation of indole-based tyrphostin derivatives has also revealed their ability to induce caspase-3/7 activity in colon cancer cells. nih.gov
Table 2: Modulation of Apoptotic Markers by Selected Indole Analogues
| Compound | Cell Line | Apoptotic Marker | Fold Change/Effect | Reference |
|---|---|---|---|---|
| C18H10N2F6O | AML | Bcl-2 | Downregulated | ircmj.comircmj.com |
| C18H10N2F6O | AML | Bax | Upregulated | ircmj.comircmj.com |
| Compound 16 | Prostate Cancer | Caspase-3 | 8-fold increase | edgccjournal.org |
| Compound 16 | Prostate Cancer | Caspase-8 | 6-fold increase | edgccjournal.org |
| Compound 16 | Prostate Cancer | Bax | 5.7-fold increase | edgccjournal.org |
| Compound 16 | Prostate Cancer | Bcl-2 | 2.3-fold decrease | edgccjournal.org |
| Compound 5f | Pancreatic Cancer | Caspase-3 | 560.2 ± 5.0 pg/mL | nih.gov |
| Compound 5g | Pancreatic Cancer | Caspase-3 | 542.5 ± 5.0 pg/mL | nih.gov |
Computational Chemistry and Molecular Modeling of 3 Cyclohexyl 4 Fluoro 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for molecular geometry and electronic structure optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the energy of a system in its ground state is a unique functional of its electron density. ornl.gov A key advantage of DFT is its balance of accuracy and computational cost, making it a popular choice for a wide range of chemical systems. wikipedia.orgaps.org
For 3-Cyclohexyl-4-fluoro-1H-indole, DFT calculations would begin with the optimization of its molecular geometry. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information about its electronic structure can be derived, including bond lengths, bond angles, and dihedral angles.
Illustrative Data: Optimized Geometric Parameters
Below is a hypothetical table representing the kind of data that would be obtained from a DFT geometry optimization of this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-C3 | 1.39 Å |
| Bond Length | C3-C(Cyclohexyl) | 1.51 Å |
| Bond Length | C4-F | 1.36 Å |
| Bond Length | N1-H | 1.01 Å |
| Bond Angle | C2-C3-C(Cyclohexyl) | 128.5° |
| Bond Angle | C3-C4-F | 119.7° |
| Dihedral Angle | C2-C3-C(Cyclohexyl)-C(Cyclohexyl) | 65.0° |
| Note: These values are for illustrative purposes and do not represent actual computed data. |
Frontier Molecular Orbital (FMO) analysis for reactivity and electron transitions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Illustrative Data: FMO Properties
A DFT calculation would provide the energies of these orbitals for this compound.
| Orbital | Hypothetical Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Note: These values are for illustrative purposes and do not represent actual computed data. |
Molecular Electrostatic Potential (MEP) analysis for predicting interaction sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other species. nih.gov It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
Color-coding on an MEP map typically uses red to show regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue for the most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. For this compound, an MEP analysis would highlight the electronegative fluorine atom and the nitrogen atom of the indole (B1671886) ring as potential sites for positive interactions, while the hydrogen on the indole nitrogen would likely be a site of positive potential. researchgate.net
Noncovalent interaction plots (NCIPLOT) and energetics of interactions
Noncovalent interactions (NCIs) are critical in determining the structure and function of molecular systems, including protein-ligand binding and crystal packing. nih.gov The NCIPLOT method is a visualization technique that reveals these weak interactions in real space, based on the electron density (ρ) and its reduced density gradient (s). nih.gov
NCIPLOT analysis generates 3D isosurfaces that identify different types of noncovalent interactions:
Hydrogen bonds: Typically appear as small, disc-shaped surfaces between the donor and acceptor atoms.
Van der Waals interactions: Visualized as broader, more diffuse surfaces.
Steric clashes: Indicated by specific color codes within the plot.
For this compound, an NCIPLOT analysis could reveal intramolecular hydrogen bonds and van der Waals forces between the cyclohexyl ring and the indole moiety, providing insights into its preferred conformation.
Molecular Docking and Dynamics Simulations
While quantum calculations explore intrinsic molecular properties, molecular simulations are used to study the interactions of a molecule with a larger biological system, such as a protein.
Ligand-protein interaction modeling for specific biological targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. The process involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often as a negative value in kcal/mol, where a more negative score indicates stronger binding). researchgate.netnih.gov
Indole derivatives are known to interact with a variety of biological targets, including enzymes like kinases and receptors. researchgate.netijper.org A molecular docking study of this compound would involve selecting a relevant protein target and using software to predict its binding mode and affinity. The results would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. researchgate.net
Illustrative Data: Molecular Docking Results
This table illustrates hypothetical docking results for this compound against a generic protein kinase target.
| Parameter | Hypothetical Value/Residues |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | NH of indole with backbone C=O of GLU-81 |
| Hydrophobic Interactions | Cyclohexyl ring with side chains of LEU-13, VAL-26 |
| Pi-Pi Stacking | Indole ring with side chain of PHE-80 |
| Note: These values are for illustrative purposes and do not represent actual computed data. |
Conformational analysis and flexibility studies of the compound
Conformational analysis is a critical step in understanding a molecule's behavior, as its three-dimensional shape dictates how it interacts with biological targets. For this compound, computational methods like quantum mechanics (QM) and molecular mechanics (MM) are employed to determine the most stable low-energy conformations.
The analysis would focus on several key aspects:
Rotational Barriers: The bond connecting the cyclohexyl group to the C3 position of the indole ring is a primary source of flexibility. Calculations would determine the energy barriers for rotation around this bond, identifying the preferred orientations (conformers) of the cyclohexyl ring relative to the indole plane.
Cyclohexyl Ring Pucker: The cyclohexane (B81311) moiety itself is not planar and primarily exists in a stable "chair" conformation. It can, however, undergo a "ring-flip" to an alternative chair form. youtube.com Computational studies would quantify the energy difference between these two chair conformations and the transition state (e.g., "boat" or "twist-boat" forms) that separates them. The substitution pattern influences which chair conformer is more stable.
Influence of the Fluorine Atom: The fluorine atom at the C4 position has significant electronic effects that influence the molecule's conformation. nih.gov Its strong electron-withdrawing nature can alter the electron distribution of the indole ring and influence the orientation of the adjacent cyclohexyl group through stereoelectronic effects. nih.gov Energy decomposition analysis could be used to quantify the electrostatic and dispersion interactions involving the fluorine atom. nih.gov
A hypothetical energy profile for the rotation of the cyclohexyl group might reveal distinct energy minima corresponding to stable conformations, as illustrated in the table below.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N1-C7-C3-C_cyclohexyl) | Relative Energy (kcal/mol) | Cyclohexyl Pucker | Population (%) |
|---|---|---|---|---|
| 1 (Global Minimum) | ~60° | 0.00 | Chair | 65% |
| 2 | ~180° | 1.5 | Chair | 25% |
| 3 | ~120° | 3.0 | Twist-Boat | 10% |
In silico prediction of binding affinities and orientations
Once the conformational landscape is understood, the next step is to predict how this compound might interact with specific protein targets. This is achieved through molecular docking and binding free energy calculations.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. thesciencein.orgnih.gov A docking program would systematically place the various low-energy conformers of this compound into the active site of a target protein. A scoring function then estimates the binding affinity for each pose, ranking the most likely binding modes. sciencescholar.us For example, studies on other indole derivatives have successfully used docking to understand interactions with targets like the antimicrobial peptide Btd-2 or the SARS-CoV-2 main protease. thesciencein.orgnih.gov The results would highlight key interactions, such as hydrogen bonds involving the indole N-H group or hydrophobic interactions with the cyclohexyl ring.
Binding Free Energy Calculations: While docking provides a rapid assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are used to refine affinity predictions. espublisher.com These methods analyze snapshots from MD simulations of the protein-ligand complex to calculate the binding free energy, offering a more accurate estimate than docking scores alone. Such studies on other indole derivatives have shown good correlation with experimental results. espublisher.com
Table 2: Hypothetical In Silico Binding Affinity Prediction for a Kinase Target
| Method | Predicted Binding Affinity | Key Predicted Interactions |
|---|---|---|
| Docking Score (Glide) | -8.5 kcal/mol | H-bond from indole NH to Asp145; Hydrophobic packing of cyclohexyl ring. |
| MM/GBSA ΔG_bind | -45.7 kcal/mol | Refined interactions including C-F bond contacts with nonpolar residues. |
| Experimental IC₅₀ (Hypothetical) | 150 nM | N/A |
Pharmacophore Modeling and Virtual Screening
Development of pharmacophore models based on active indole derivatives
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. nih.gov These models are built using a set of known active compounds, identifying common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. wikipedia.orgfrontiersin.org
Given the vast number of biologically active indole derivatives, pharmacophore models are frequently developed for this class of compounds to treat various conditions, including cancer and neurodegenerative diseases. physchemres.orgmdpi.com A pharmacophore model relevant to this compound would likely be derived from a set of indole-based inhibitors of a specific target (e.g., a kinase or a receptor). The model would define the precise spatial arrangement of features necessary for activity. The indole NH group is often a key hydrogen bond donor, the indole ring itself provides an aromatic/hydrophobic feature, and the cyclohexyl group would correspond to a large hydrophobic region. The fluorine atom could be modeled as a weak hydrogen bond acceptor or as a feature influencing the electrostatic potential.
Table 3: Common Pharmacophoric Features in Active Indole Derivatives
| Pharmacophoric Feature | Typical Chemical Group | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Indole Ring | π-π stacking with Phe, Tyr, Trp |
| Hydrogen Bond Donor (HBD) | Indole N-H | Interaction with Asp, Glu, backbone carbonyls |
| Hydrophobic Center (HY) | Cyclohexyl Group | Binding in nonpolar pockets (Leu, Val, Ile) |
| Hydrogen Bond Acceptor (HBA) | Fluorine Atom (weak) | Weak interaction with backbone N-H |
Computational approaches for identifying novel active compounds
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features—a process known as virtual screening. acs.orgmdpi.com This is a powerful and cost-effective method for identifying novel hits. nih.gov
Virtual Screening: A database containing millions of compounds would be screened to find molecules that fit the pharmacophore derived from active indole derivatives. Molecules containing the this compound scaffold could be identified through this process if they match the pharmacophoric constraints. This approach has successfully identified novel indole-based inhibitors for targets like DNA gyrase. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comjocpr.com For a set of indole derivatives, a QSAR model could be built to predict the activity of new, unsynthesized compounds like this compound. physchemres.orgeurjchem.com Descriptors used in the model would include physicochemical properties like lipophilicity (LogP), electronic properties influenced by the fluorine atom, and steric parameters related to the cyclohexyl group. These models help prioritize which novel derivatives are most promising for synthesis and testing. proceedings.science
These computational strategies, from analyzing the molecule's shape to predicting its interactions and screening for similar compounds, form a comprehensive in silico workflow to guide the discovery and optimization of new therapeutic agents based on the this compound scaffold.
Preclinical Pharmacological and Adme Studies in Vitro and Non Human in Vivo of 3 Cyclohexyl 4 Fluoro 1h Indole Analogues
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In vitro ADME assays are fundamental tools in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties using high-throughput methods. nih.gov These assays help prioritize candidates with more favorable characteristics, minimizing the risk of failure in later clinical stages. nih.gov
Microsomal stability and clearance (e.g., human liver microsomes)
Microsomal stability assays are a primary method for evaluating the Phase I metabolic fate of a compound. These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. mdpi.com The stability of a compound in the presence of human liver microsomes (HLM) and the cofactor NADPH is a key indicator of its intrinsic clearance (CLint).
For compounds containing a cyclohexyl moiety, the metabolic stability can be variable. These compounds often present as moderately to highly lipophilic and can be susceptible to metabolism, leading to moderate to labile stability profiles in liver microsomes. bldpharm.com However, structural modifications, particularly fluorination, can significantly alter this profile. Studies on matched molecular pairs, where a standard cyclohexyl group is replaced with a tetrafluorocyclohexyl group, have shown a marked improvement in metabolic stability, shifting clearance rates from labile to a more moderate or stable range. bldpharm.com
In contrast, the metabolic fate of indole (B1671886) derivatives can be complex. For some indole-based synthetic cannabinoid receptor agonists, in vitro metabolism in pooled human liver microsomes (pHLM) was found to be rapid. nih.gov For example, intrinsic clearance values for some analogues ranged from approximately 14 to over 2900 mL/min/kg. nih.gov This rapid metabolism in vitro suggests that while a compound might be potent, its duration of action in vivo could be limited.
Table 1: Representative Microsomal Stability Data for Indole Analogue Classes This table presents illustrative data based on findings for related compound classes to demonstrate the range of observed metabolic stabilities.
| Compound Class | In Vitro System | Intrinsic Clearance (CLint) | Predicted Stability | Source(s) |
|---|---|---|---|---|
| Cyclohexyl-containing compounds | HLM | Moderate to High | Moderate to Labile | bldpharm.com |
| Tetrafluorocyclohexyl analogues | HLM | Low to Moderate | Stable to Moderate | bldpharm.com |
| Indole-3-carboxamide SCRAs | pHLM | 13.7 - 2944 mL/min/kg | Variable (Moderate to Very High) | nih.gov |
| Phenylpyrroloquinolinones (fluorinated) | HLM | Shorter half-life than non-fluorinated parent | Labile | nih.gov |
Identification of metabolizing enzymes (e.g., Cytochrome P450 isoforms, FMO)
The primary enzymes responsible for the metabolism of a vast number of pharmaceuticals are the Cytochrome P450 (CYP) superfamily. researchgate.netchemicalbook.com These heme-containing monooxygenases are predominantly found in the liver and are responsible for Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. researchgate.netchemicalbook.com The goal of this metabolism is typically to convert lipophilic compounds into more water-soluble derivatives that can be more easily excreted from the body. chemicalbook.com
For indole-based structures, metabolism is heavily mediated by CYP enzymes. chemicalbook.com Of the many CYP isozymes, six are responsible for the metabolism of approximately 90% of all drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net Identifying which specific isoforms are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. For instance, if a compound is metabolized primarily by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to dangerously elevated plasma levels of the compound. researchgate.net While specific data for 3-Cyclohexyl-4-fluoro-1H-indole is not detailed, it is anticipated that its metabolism would be primarily conducted by one or more of these major CYP isoforms, a standard assumption for drug candidates that must be confirmed experimentally. researchgate.netchemicalbook.com
Impact of fluorine substitution on metabolic pathways and stability
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability. sigmaaldrich.comsigmaaldrich.com This strategy is based on the high bond-dissociation energy of the carbon-fluorine (C-F) bond (around 109 kcal/mol) compared to the carbon-hydrogen (C-H) bond (around 98 kcal/mol). nih.govnih.gov By replacing a hydrogen atom at a known site of metabolic attack (a "metabolic soft spot") with a fluorine atom, chemists can effectively block oxidative metabolism at that position. nih.govsigmaaldrich.com
Beyond directly blocking a metabolic site, the introduction of the highly electronegative fluorine atom can have more subtle, yet powerful, effects. sigmaaldrich.com It can alter the electronic properties of adjacent or even distant parts of the molecule, influencing how the compound interacts with metabolizing enzymes. sigmaaldrich.com For example, the introduction of an all-cis tetrafluorocyclohexyl ring creates a polarized "Janus face" motif that has been shown to significantly enhance metabolic stability. bldpharm.com
However, the effect of fluorination is not universally stabilizing. In some molecular contexts, fluorination can fail to improve or even decrease metabolic stability. nih.gov For instance, certain fluorinated phenylpyrroloquinolinones were found to have shorter metabolic half-lives than their non-fluorinated parent compounds. nih.gov Furthermore, in some heterocyclic systems, fluorine substitution can lead to chemical instability, resulting in defluorination through mechanisms like neighboring group participation. nih.gov Therefore, the impact of fluorine must be evaluated on a case-by-case basis.
Table 2: Effects of Fluorine Substitution on Metabolic Properties
| Effect | Mechanism | Result | Source(s) |
|---|---|---|---|
| Metabolic Blocking | C-F bond is stronger than C-H bond, resisting oxidative cleavage. | Increased metabolic stability and half-life. | sigmaaldrich.com, nih.gov |
| Electronic Modulation | Fluorine's high electronegativity alters electron distribution in the molecule. | Can decrease the reactivity of other potential metabolic sites. | sigmaaldrich.com |
| Enhanced Stability | Introduction of motifs like tetrafluorocyclohexyl. | Significantly improved stability in liver microsomes. | bldpharm.com |
| Potential Instability | Introduction of fluorine near certain functional groups. | Can lead to chemical instability and defluorination. | nih.gov |
| Decreased Stability | Context-dependent electronic or steric effects. | Shorter metabolic half-life compared to non-fluorinated parent. | nih.gov |
Brain tissue binding studies (in vitro with homogenates or slices)
For compounds intended to act on the central nervous system (CNS), understanding their distribution into the brain is critical. Only the unbound fraction of a drug in the brain (fu,brain) is free to cross the blood-brain barrier and interact with its target. nih.gov Brain tissue binding assays are designed to measure this fraction. The most common method is equilibrium dialysis, where a semi-permeable membrane separates a buffer solution from a brain tissue homogenate containing the test compound. mdpi.comnih.gov
The binding of drugs to brain tissue is largely driven by their lipophilicity, due to the high lipid content of the brain. Compounds with a cyclohexyl group, such as the parent structure of the analogues discussed, are typically lipophilic and would be expected to exhibit significant binding to brain tissue. bldpharm.com For example, studies on various indole-based compounds have shown Log D7.4 values (a measure of lipophilicity at physiological pH) ranging from 2.8 to nearly 5.0, indicating high lipophilicity. nih.gov Such compounds often show extensive tissue binding. It is crucial to quantify this binding, as high binding can create a large reservoir of drug in the brain tissue but may limit the free concentration available to exert a pharmacological effect.
In Vivo Pharmacokinetics in Animal Models (Non-Human)
Following in vitro profiling, promising compounds advance to in vivo studies in animal models, typically rodents, to understand how the compound behaves in a whole biological system.
Oral pharmacokinetic properties in rodents
Oral administration is the most common and preferred route for drug delivery. Therefore, assessing the oral pharmacokinetics (PK) of a new chemical entity in a rodent model, such as the rat, is a standard preclinical step. mdpi.com These studies involve administering a defined dose of the compound orally and collecting blood samples at various time points to measure the plasma concentration of the drug over time. mdpi.com
Key parameters derived from these studies include:
Cmax: The maximum observed plasma concentration.
Tmax: The time at which Cmax is reached. nih.gov
AUC (Area Under the Curve): A measure of total drug exposure over time. mdpi.com
T1/2 (Half-life): The time required for the plasma concentration to decrease by half.
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, often determined by comparing the oral AUC to the intravenous (IV) AUC. mdpi.com
While specific in vivo oral pharmacokinetic data for this compound is not publicly available, the collective in vitro data on related analogues—suggesting high lipophilicity, variable but potentially high metabolic clearance, and extensive protein binding—would predict a profile characterized by rapid absorption, extensive distribution into tissues, and a clearance rate highly dependent on the metabolic stability imparted by the specific substitution pattern. bldpharm.comnih.gov
Bioavailability and tissue distribution in relevant preclinical models
No publicly available studies were identified that report on the bioavailability or tissue distribution of this compound or its analogues in any preclinical models.
Investigation of metabolic pathways and metabolite identification in vivo
There is no available information from in vivo studies detailing the metabolic pathways or identifying the metabolites of this compound or its analogues.
Neuropharmacokinetic Considerations for CNS-Acting Analogues
Blood-brain barrier penetration in animal models
Specific data regarding the ability of this compound analogues to cross the blood-brain barrier in animal models has not been reported in the reviewed scientific literature.
Q & A
Q. What are the established synthetic routes for 3-Cyclohexyl-4-fluoro-1H-indole, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 4-fluoro-1H-indole derivatives (e.g., 4-fluoro-1H-indole-3-carbaldehyde) as precursors. Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce formyl groups at the 3-position .
- Step 2 : Cyclohexyl groups can be introduced via nucleophilic substitution or copper-catalyzed cycloaddition (e.g., using CuI and PEG-400/DMF solvent systems for triazole-based analogs) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) and validate purity via TLC (Rf ~0.5) and HRMS .
Q. How is structural characterization of this compound performed?
- Key Techniques :
- ¹H/¹³C/¹⁹F NMR : Assign signals based on coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and compare to PubChem data for related fluoroindoles .
- X-ray Crystallography : Resolve crystal structures using single-crystal diffraction (space group P2₁/c, R factor <0.05) to confirm substituent positioning .
- MS : Use FAB-HRMS for exact mass validation (e.g., m/z calculated for C₁₅H₁₇FN₂: 260.1424) .
Q. What physicochemical properties are critical for handling this compound in research?
Q. How can researchers assess the biological activity of this compound?
- Approach :
- Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) using fluorometric or colorimetric readouts. Reference analogs like N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, which show anti-cancer activity in cell lines .
- Validate target engagement via SPR or molecular docking if structural data is available .
Q. What safety protocols are essential for laboratory handling?
- Guidelines :
Advanced Research Questions
Q. How can synthetic yields be improved for this compound derivatives?
- Optimization Strategies :
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI vs. Pd/C) to enhance reaction efficiency .
- Use microwave-assisted synthesis to reduce reaction times (e.g., 3 hours vs. 12 hours) .
- Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete cyclohexylation) .
Q. How to resolve contradictions in spectral data during characterization?
Q. What strategies enhance the bioactivity of this compound analogs?
- Design Principles :
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethoxy) at the 5-position to improve metabolic stability .
- Replace cyclohexyl with bicyclic groups (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
- Test derivatives in ex vivo models (e.g., tissue slices) to evaluate tissue-specific effects .
Q. How can computational methods predict reactivity and regioselectivity?
Q. What challenges arise in reproducing biological activity data across labs?
- Critical Factors :
- Purity : Batch-to-batch variability in synthesis (e.g., residual CuI in triazole derivatives) alters IC₅₀ values .
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) to minimize variability in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
